1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester involves several steps. One common method includes the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to form the desired ester. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the ester bond .
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent. In medicine, it is being explored for its potential therapeutic applications in treating various diseases. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester can be compared to other similar compounds, such as 1H-Indole-2-carboxylic acid derivatives. These compounds share a similar indole core structure but differ in their substituents and functional groups. The unique properties of this compound make it a valuable compound for various scientific research applications .
Properties
CAS No. |
647836-70-2 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 2-propyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-3-7-12-13(14(16)17-4-2)10-8-5-6-9-11(10)15-12/h15H,3-9H2,1-2H3 |
InChI Key |
VHUGENYDRNRYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1)CCCC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.